Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Overview
Description
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate is a complex organic compound with a molecular formula of C20H14N2Na2O9S2 and a molecular weight of 536.443 g/mol . This compound is known for its unique structural features, which include a pyrrole ring and sulfonate groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves multiple steps. The starting materials typically include benzenesulfonic acid derivatives and pyrrole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological molecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar compounds to Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate include other sulfonated aromatic compounds and pyrrole derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of sulfonate and pyrrole functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O9S2.2Na/c1-12(23)21-15-6-4-13(17(10-15)32(26,27)28)2-3-14-5-7-16(11-18(14)33(29,30)31)22-19(24)8-9-20(22)25;;/h2-11H,1H3,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2/b3-2+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXABKOPYTITKNU-WTVBWJGASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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